
Paeonilactinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paeonilactinone is a cyclic monoterpene ketone that is bicyclo[3.1.1]heptan-2-one which is substituted at positions 4, 6, and 6 by hydroxymethyl, methyl, and methyl groups (the 1R,4S,5R stereoisomer). It has been found in Japanese Paeoniae Radix, which has been used in various Chinese medicinal preparations as an anodyne, sedative, antispasmodic, and astringent. It has a role as a plant metabolite. It is a carbobicyclic compound, a monoterpenoid, a primary alcohol and a cyclic monoterpene ketone.
科学的研究の応用
Chemical Structure and Synthesis
- Chemical Isolation and Structure : Paeonilactone-A, -B, and -C were first isolated from Paeony root, with their structures determined through chemical and spectroscopic studies, highlighting the compound's novel monoterpenoid characteristics (Hayashi et al., 1985).
- Synthetic Approaches : The first total syntheses of Paeonilactone A, B, and C have been reported, providing a foundation for further pharmacological and chemical studies of these monoterpenes (Richardson et al., 1990).
Pharmacological Activities
- Anti-Proliferative Activity : Compounds related to Paeonilactone have demonstrated anti-proliferative activities against human breast and ovarian cancer cells, indicating their potential in cancer research (Li et al., 2014).
- Neuroprotective Properties : Paeonilactone-B and C have shown significant protection of rat cortical cells against oxidative stress, suggesting neuroprotective capabilities (Kim et al., 2009).
Metabolism and Pharmacokinetics
- Metabolic Pathway Analysis : A study has developed a sensitive analytical method to track the metabolism of albiflorin, a principal component in traditional Chinese medicine, identifying Paeonilactone A and B as main metabolites in rat plasma (Wang et al., 2017).
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(1R,4S,5R)-4-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-10(2)7-4-8(10)9(12)3-6(7)5-11/h6-8,11H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |
InChIキー |
ZRBRUAVSMJRQMW-PRJMDXOYSA-N |
異性体SMILES |
CC1([C@@H]2C[C@H]1C(=O)C[C@@H]2CO)C |
正規SMILES |
CC1(C2CC1C(=O)CC2CO)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)



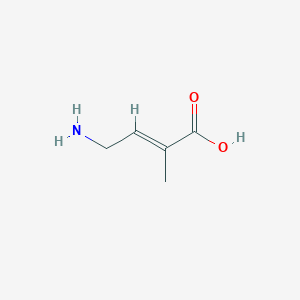
![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)
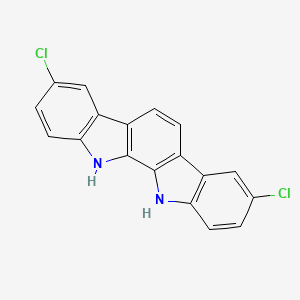
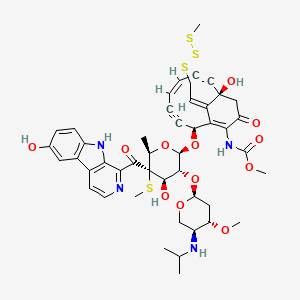

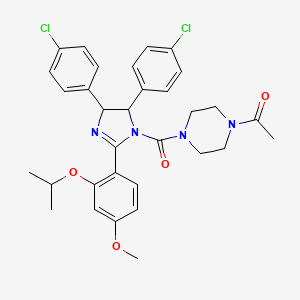

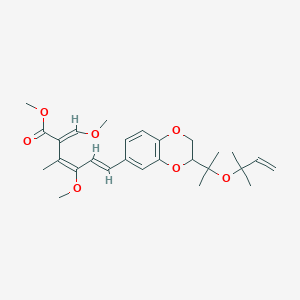
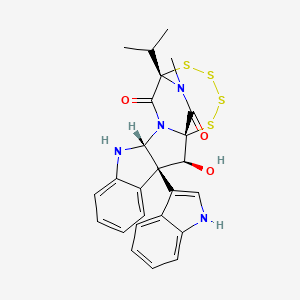
![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)
